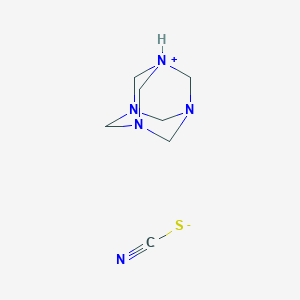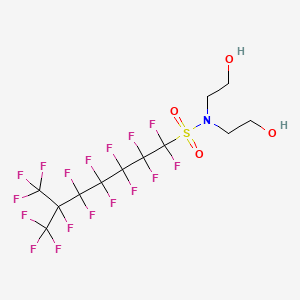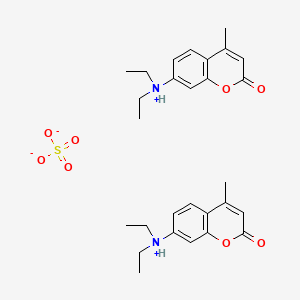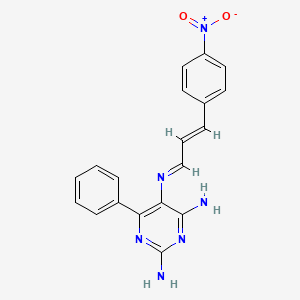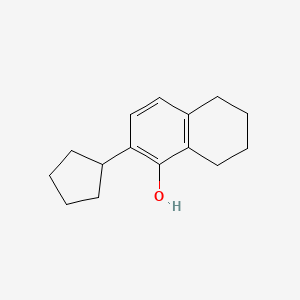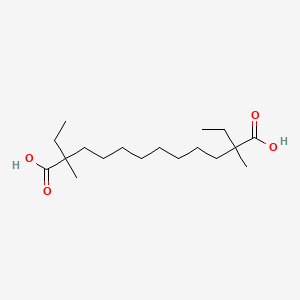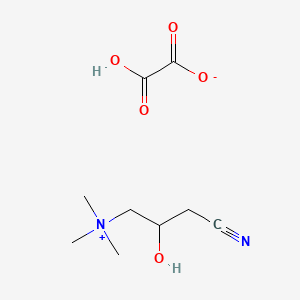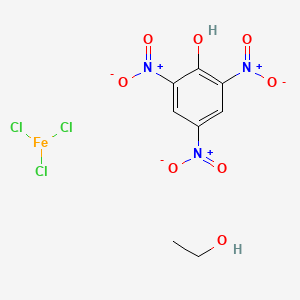
Cervisol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cervisol is a bioactive compound known for its potential therapeutic applications, particularly in the treatment of cervical cancer. It is derived from natural sources and has shown promising results in inhibiting the growth and spread of cancer cells. This compound is part of a broader class of compounds that exhibit antioxidant and pro-oxidant properties, making it a subject of interest in both medicinal and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cervisol involves several steps, starting with the extraction of the raw material from natural sources. The raw material undergoes a series of chemical reactions, including oxidation and reduction, to isolate the active compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the purity and efficacy of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods allow for the precise separation and quantification of this compound, ensuring that the compound meets the required standards for pharmaceutical use. The industrial production process also includes rigorous quality control measures to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Cervisol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have enhanced or reduced biological activity.
Reduction: The compound can also be reduced to yield other bioactive forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, potentially altering its therapeutic properties.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic solvents for substitution reactions. The reaction conditions are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and other therapeutic applications.
Applications De Recherche Scientifique
Cervisol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the mechanisms of oxidation and reduction reactions.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer cells.
Medicine: this compound is being investigated as a potential therapeutic agent for cervical cancer and other types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
Cervisol exerts its effects through multiple molecular targets and pathways. It primarily acts by inducing apoptosis (programmed cell death) in cancer cells. The compound interferes with the signaling pathways that regulate cell growth and division, leading to the inhibition of cancer cell proliferation. This compound also has antioxidant properties, which help in reducing oxidative stress and preventing damage to healthy cells.
Comparaison Avec Des Composés Similaires
Cervisol is unique in its dual role as both an antioxidant and a pro-oxidant. This property distinguishes it from other similar compounds, such as quercetin and thymoquinone, which primarily act as antioxidants. The ability of this compound to induce apoptosis in cancer cells while protecting healthy cells makes it a promising candidate for further research and development.
List of Similar Compounds
- Quercetin
- Thymoquinone
- Resveratrol
- Curcumin
These compounds share some similarities with this compound in terms of their antioxidant properties, but this compound’s unique mechanism of action and dual role set it apart.
Propriétés
Numéro CAS |
8055-05-8 |
|---|---|
Formule moléculaire |
C8H9Cl3FeN3O8 |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
ethanol;trichloroiron;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H6O.3ClH.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3;;;;/h1-2,10H;3H,2H2,1H3;3*1H;/q;;;;;+3/p-3 |
Clé InChI |
FFPRZNOIESDEQG-UHFFFAOYSA-K |
SMILES canonique |
CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].Cl[Fe](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



